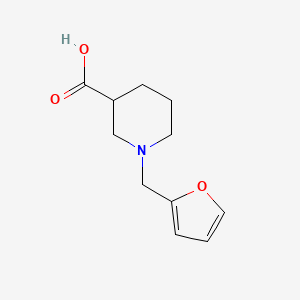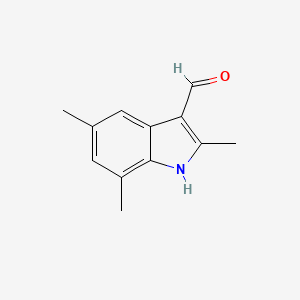
2,5,7-Triméthyl-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its molecular formula C12H13NO and a molecular weight of 187.24 g/mol . Indole derivatives, including 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, are known for their biological activities and are widely used in scientific research.
Applications De Recherche Scientifique
2,5,7-Trimethyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
It is known that indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .
Mode of Action
It is known that indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Biochemical Pathways
Indole derivatives are known to be essential entities found in many natural products like indole alkaloids, fungal, and marine organisms .
Analyse Biochimique
Biochemical Properties
2,5,7-Trimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can bind to specific proteins, altering their conformation and activity . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can affect the expression of specific genes, thereby altering the cellular phenotype . These effects are critical for understanding how this compound can be utilized in therapeutic contexts and its potential impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are fundamental to understanding the compound’s biological effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the compound’s effects on cellular processes can vary over time, with some effects becoming more pronounced with prolonged exposure . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At higher doses, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful at specific dosage levels . These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
2,5,7-Trimethyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is critical for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde within cells and tissues are essential for its biological activity . This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can accumulate in specific tissues or cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a key factor in determining its activity and function . This compound can be targeted to specific cellular compartments or organelles, where it exerts its biological effects . For instance, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde typically involves the condensation of indole derivatives with aldehydes. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product . The reaction conditions often include the use of a base such as piperidine and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which have significant applications in pharmaceuticals and organic synthesis .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: A closely related compound with similar reactivity and applications.
2-Methyl-1H-indole-3-carbaldehyde: Another derivative with slight structural differences but comparable chemical behavior.
5-Methyl-1H-indole-3-carbaldehyde: Exhibits similar properties and is used in analogous research contexts.
Uniqueness: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of three methyl groups at positions 2, 5, and 7 can affect its electronic properties and steric hindrance, making it distinct from other indole derivatives.
Propriétés
IUPAC Name |
2,5,7-trimethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJNXZAUUKBQKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)
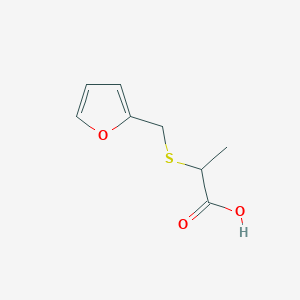
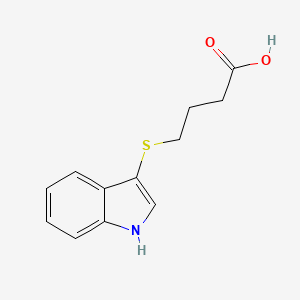
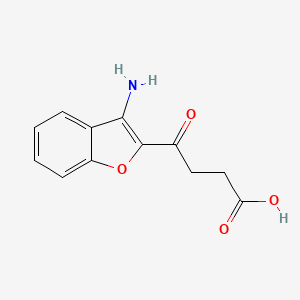

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)
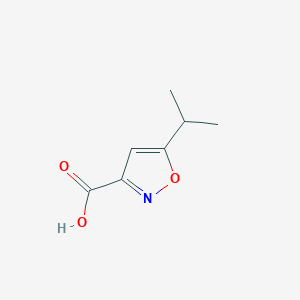
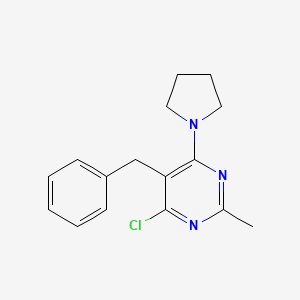
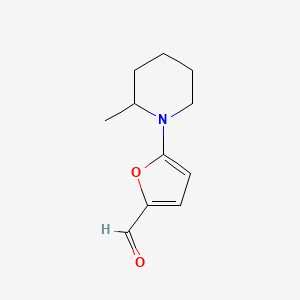
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

